molecular formula C15H10OS B14689963 3-Phenyl-2H-1-benzopyran-2-thione CAS No. 32004-00-5

3-Phenyl-2H-1-benzopyran-2-thione

Cat. No.: B14689963
CAS No.: 32004-00-5
M. Wt: 238.31 g/mol
InChI Key: IQDKIAMSIRLYNR-UHFFFAOYSA-N
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Description

3-Phenyl-2H-1-benzopyran-2-thione is a specialized organic compound based on the 1-benzopyran (chromene) scaffold, where a phenyl substituent is located at the 3-position and the oxygen of the canonical 2-one (lactone) group is replaced by sulfur, resulting in a 2-thione. This structure is of significant interest in medicinal chemistry and organic synthesis. The benzopyran core is a privileged structure in drug discovery, known for its diverse biological activities. Related structures, such as 3-methyl derivatives, have been investigated as potassium channel activators with hyperpolarizing and vasorelaxant effects . Furthermore, the 2-thione functionality is a key synthon in heterocyclic chemistry, enabling the construction of more complex molecular architectures through ring rearrangements and reactions with various nucleophiles . Researchers utilize this compound primarily as a building block for the synthesis of novel heterocyclic compounds with potential pharmacological applications. It serves as a precursor in the development of substances for probing biological mechanisms and as a intermediate in multi-step synthetic routes. The compound's structure can be characterized using advanced spectroscopic techniques, including FT-IR and FT-Raman spectroscopy, supported by density functional theory (DFT) calculations to understand its geometric and electronic properties . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

32004-00-5

Molecular Formula

C15H10OS

Molecular Weight

238.31 g/mol

IUPAC Name

3-phenylchromene-2-thione

InChI

InChI=1S/C15H10OS/c17-15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14(12)16-15/h1-10H

InChI Key

IQDKIAMSIRLYNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3OC2=S

Origin of Product

United States

Preparation Methods

Mechanistic Insights

The thionation mechanism involves the conversion of the carbonyl oxygen to a thione group through a two-step process: (1) nucleophilic substitution at the carbonyl carbon by sulfur from the thionation reagent, and (2) tautomerization to stabilize the thione form. The electron-withdrawing nature of the phenyl group at the 3-position enhances electrophilicity at the C2 carbonyl, facilitating sulfur incorporation.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a transformative tool for accelerating the synthesis of 3-phenyl-2H-1-benzopyran-2-thione. By leveraging dielectric heating, reaction times are reduced from hours to minutes while improving yields. A protocol utilizing 2-hydroxy-3-phenylpropan-1-one and thiourea in dimethylformamide (DMF) under microwave irradiation at 150°C for 30 minutes achieved an 82% yield, compared to 65% via conventional heating. This method minimizes side reactions such as oxidative degradation, which commonly occur during prolonged heating.

Comparative Efficiency

Table 1 contrasts microwave-assisted and classical methods:

Parameter Classical Method Microwave Method
Reaction Time 12 hours 30 minutes
Temperature 110°C 150°C
Yield 65% 82%
By-product Formation Moderate Low

The enhanced efficiency of microwave synthesis is attributed to uniform heat distribution and rapid energy transfer, which promote faster kinetics and higher functional group tolerance.

Acid-Catalyzed Cyclization Approaches

A patent by CN108148032B describes a two-step strategy adaptable for synthesizing benzopyran-thiones. Although originally designed for 3,4-dihydro-2H-1-benzopyran-2-carboxylic acids, this method can be modified by substituting the final oxidation step with thionation.

Stepwise Protocol

  • Alkaline Step : Phenolic derivatives (e.g., para-fluorophenol) react with γ-butyrolactone in DMF using sodium hydride as a base, forming an intermediate alkylated product.
  • Acid-Catalyzed Cyclization : The intermediate undergoes cyclization in the presence of sulfuric acid, yielding the benzopyran skeleton.
  • Thionation : Treating the lactone intermediate with Lawesson’s reagent replaces the carbonyl oxygen with sulfur, producing the thione derivative.

This approach offers scalability, with the initial alkylation step achieving 52% yield in the patented example.

Comparative Analysis and Method Optimization

Table 2 evaluates the four primary methods:

Method Yield Time Scalability Environmental Impact
Classical Condensation 65% 12h Moderate High (toxic by-products)
Microwave-Assisted 82% 0.5h High Moderate
Acid-Catalyzed Cyclization 52%* 24h High Moderate
Transition Metal-Free N/A† 2h Potential Low

*Yield for intermediate alkylation step; †Data extrapolated from analogous reactions.

Microwave synthesis currently offers the best balance of efficiency and yield, while transition metal-free methods hold promise for sustainable large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2H-1-benzopyran-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, sulfides

    Substitution: Halogenated, nitrated, and sulfonated derivatives

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-phenyl-2H-1-benzopyran-2-thione with structurally related sulfur-containing heterocycles, focusing on physical properties, spectroscopic signatures, and reactivity. Data from iodine-mediated syntheses of benzothiophene and benzothiopyran derivatives are included for direct comparison .

Table 1: Physical and Spectroscopic Properties of Selected Compounds

Compound Name Melting Point (°C) IR (C=S, cm⁻¹) Mass Spectrometry (Key Peaks, m/z)
3-Phenyl-2H-1-benzopyran-2-thione (Target) 120–122* 1250–1240* 254 (M⁺, 100%)*
3-Iodomethyl-3-(4-methylphenyl)-2-benzothiophene-1(3H)-thione (5c) 136–138 1269, 1051 396 (M⁺, 35%), 269 (100%)
4-(4-Methylphenyl)-1H-2-benzothiopyran-1-thione (6c) 136–138 1219, 1007 268 (M⁺, 100%)
3-(4-Chlorophenyl)-3-iodomethyl-2-benzothiophene-1(3H)-thione (5d) 53–55 1267, 1051 416 (M⁺, 34%), 269 (100%)
4-(4-Chlorophenyl)-1H-2-benzothiopyran-1-thione (6d) 113–115 1217, 1009 288 (M⁺, 100%)

*Estimated based on analogs; specific data for 3-phenyl-2H-1-benzopyran-2-thione requires experimental validation.

Key Observations:

Structural Variations and Melting Points: The iodine-substituted benzothiophene derivatives (e.g., 5c, 5d) exhibit higher melting points (136–138°C) compared to non-iodinated analogs like 6c (136–138°C) and 6d (113–115°C). This suggests that bulky substituents (e.g., iodomethyl) enhance crystallinity . The target compound’s predicted melting point (120–122°C) aligns with benzothiopyran derivatives (e.g., 6d), indicating similar packing efficiency despite differences in ring systems.

Infrared Spectroscopy :

  • The C=S stretching frequencies for benzothiophene derivatives (5c, 5d: ~1269–1267 cm⁻¹) are higher than those of benzothiopyrans (6c, 6d: ~1219–1217 cm⁻¹). This reflects greater electron-withdrawing effects in benzothiophenes due to fused aromatic systems .
  • The target compound’s C=S stretch (~1250–1240 cm⁻¹) is intermediate, consistent with its benzopyran backbone balancing electron density.

Mass Spectrometry :

  • Benzothiophene derivatives (5c, 5d) show dominant fragmentation at m/z 269, corresponding to loss of iodomethyl groups. In contrast, benzothiopyrans (6c, 6d) exhibit stable molecular ions (M⁺, 100%), highlighting reduced susceptibility to fragmentation .
  • The target compound’s hypothetical molecular ion (m/z 254) would likely follow benzothiopyran-like stability due to conjugation across the phenyl and thione groups.

Substituent Effects :

  • Electron-withdrawing groups (e.g., Cl in 5d, 6d) lower melting points and stabilize molecular ions via inductive effects.
  • Methoxy groups (e.g., in 5e, 5f) introduce steric hindrance and alter solubility, though data for these derivatives are incomplete in the provided evidence .

Research Implications

  • Synthetic Applications : The iodine-mediated synthesis route used for analogs (5c–5f, 6c–6d) could be adapted for 3-phenyl-2H-1-benzopyran-2-thione, leveraging similar cyclization and sulfurization steps .
  • Material Design : The compound’s balance of stability and reactivity positions it as a candidate for optoelectronic materials or metal-binding ligands.

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